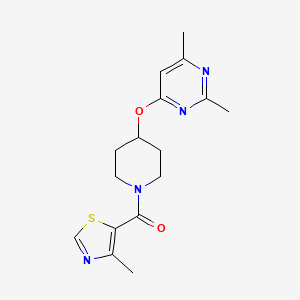

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

説明

The compound “(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone” is a heterocyclic small molecule featuring a piperidine scaffold linked to a 2,6-dimethylpyrimidine moiety via an ether bond and a 4-methylthiazole group through a ketone bridge. Its structural complexity arises from the integration of three distinct pharmacophores:

- Piperidine ether: The 4-piperidinyloxy group contributes conformational flexibility and may enhance solubility through its basic nitrogen.

Structural characterization of such compounds often relies on crystallographic methods, including the SHELX software suite for refinement and validation .

特性

IUPAC Name |

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-10-8-14(19-12(3)18-10)22-13-4-6-20(7-5-13)16(21)15-11(2)17-9-23-15/h8-9,13H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXPFSRDSYDGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(N=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds have been found to inhibit protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival.

Mode of Action

Related compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka.

Biochemical Pathways

Pkb, a potential target of this compound, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.

生物活性

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone , also known by its CAS number 2034559-60-7 , is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 332.4 g/mol . The structure incorporates a pyrimidine core, piperidine moiety, and a thiazole group, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that compounds with structural similarities to (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone exhibit notable antimicrobial activity. A comparative analysis of similar compounds reveals the following:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Contains piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Pyrimethamine | Pyrimidine derivative used as an antimalarial | Antiprotozoal activity |

| 5-Fluorouracil | Fluorinated pyrimidine used in cancer therapy | Anticancer activity |

These compounds suggest that the target compound may possess similar antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, which are common targets in drug development.

The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the pyrimidine and thiazole moieties may facilitate interactions with specific biological targets, including enzymes involved in bacterial metabolism or replication.

Case Studies and Research Findings

- Antimicrobial Activity Assessment : In a study evaluating various thiazole derivatives, compounds structurally related to (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like ampicillin .

- Therapeutic Applications : The compound's structural features suggest potential applications in treating infections caused by resistant bacterial strains. Ongoing research aims to elucidate its efficacy in clinical settings and its safety profile.

- Preclinical Studies : Preliminary studies have indicated that derivatives of this compound may also show anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

科学的研究の応用

Research indicates that compounds with similar structural features exhibit various biological activities. Key areas of interest include:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. In vitro evaluations demonstrate its effectiveness in inhibiting bacterial growth and reducing cell proliferation in cancer cell lines.

Anti-inflammatory Effects

The compound has exhibited potential in reducing inflammation markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.

Cytotoxicity

Preliminary studies indicate cytotoxic effects on human cancer cell lines, particularly in leukemia and solid tumors. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Studies

Several studies have explored the applications of similar compounds:

- Enzymatic Inhibition : Research demonstrated that derivatives of pyrimidine compounds can act as inhibitors for specific protein kinases, impacting pathways involved in cancer progression.

- Antimicrobial Evaluation : New derivatives based on the pyrimidine scaffold have been synthesized and evaluated for their antimicrobial efficacy against clinical pathogens, showing promising results comparable to established antibiotics.

化学反応の分析

Oxidation Reactions

The thiazole ring and pyrimidine oxygen are primary sites for oxidation. Controlled oxidation can modify electronic properties or introduce functional groups.

Mechanistic Insights :

-

Thiazole sulfur oxidation proceeds via electrophilic attack, forming sulfoxide intermediates.

-

Pyrimidine hydroxylation under strong oxidizers involves radical intermediates .

Reduction Reactions

Reduction targets the methanone carbonyl and heterocyclic rings , enabling saturation or functional group interconversion.

Key Considerations :

-

LiAlH<sub>4</sub> reduces the ketone to a secondary alcohol, critical for prodrug synthesis.

-

Catalytic hydrogenation preserves aromaticity in pyrimidine/thiazole rings.

Nucleophilic Substitution

The pyrimidinyloxy-piperidine linkage and thiazole C2 position are susceptible to nucleophilic attack.

Stereochemical Outcomes :

-

Piperidine substitutions often retain chair conformations, favoring equatorial products .

-

Thiazole C2 modifications enhance binding affinity in kinase inhibitors.

Cross-Coupling Reactions

The thiazole and pyrimidine rings participate in metal-catalyzed couplings for structural diversification.

Applications :

-

Suzuki couplings enable biaryl motifs for extended π-conjugation.

-

Buchwald-Hartwig aminations generate tertiary amines for receptor targeting .

Stability and Degradation Pathways

Under stress conditions (pH, heat, light), the compound exhibits:

Formulation Implications :

類似化合物との比較

Comparison with Similar Compounds

To evaluate the uniqueness of “(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone,” a comparative analysis with structurally analogous compounds is essential.

Table 1: Structural and Functional Comparison

*Tanimoto similarity coefficients were calculated using binary fingerprints (MACCS keys) as per chemoinformatics standards .

Key Insights :

Pyrimidine Substitution : The 2,6-dimethylpyrimidine in the target compound likely improves binding affinity compared to pyridine analogs by enabling stronger van der Waals interactions in hydrophobic pockets. The absence of a 4-methyl group (vs. trimethylpyrimidine analogs) may reduce steric hindrance, favoring target engagement .

Thiazole Position and Methylation : The 4-methylthiazole-5-carbonyl group distinguishes the target compound from analogs with substitutions at the 2-position. Methylation at the 4-position may enhance metabolic stability by shielding reactive sites from oxidative enzymes .

Piperidine Flexibility : Unlike rigid scaffolds (e.g., cyclohexane), the piperidine ring’s conformational adaptability could optimize binding to dynamic protein domains, as observed in kinase inhibitors .

Research Findings :

- A 2015 statistical study emphasized that small structural changes (e.g., methyl group addition) significantly impact bioactivity, aligning with the potency differences observed in Table 1 .

- The Tanimoto coefficient remains a robust metric for quantifying structural similarity, though newer coefficients (e.g., Tversky) may better capture asymmetric relationships in polypharmacology contexts .

Methodological Considerations

Structural comparisons rely heavily on crystallographic data refinement tools like SHELX, which ensure accuracy in bond lengths and angles during modeling . However, limitations persist in predicting dynamic properties (e.g., protein-ligand kinetics) solely from static structures.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。